molecular formula C21H24O5 B11152523 2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one

2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one

Cat. No.: B11152523
M. Wt: 356.4 g/mol
InChI Key: WEOIPBCCZIZMGJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, pyran, and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one typically involves multiple steps starting from simpler organic molecules. One common starting material is phloroglucinol, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

5,5-dimethyl-9-(3-oxobutan-2-yloxy)-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C21H24O5/c1-11(22)12(2)24-17-10-16-15(8-9-21(3,4)26-16)19-18(17)13-6-5-7-14(13)20(23)25-19/h10,12H,5-9H2,1-4H3

InChI Key

WEOIPBCCZIZMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC1=C2C3=C(CCC3)C(=O)OC2=C4CCC(OC4=C1)(C)C

Origin of Product

United States

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